molecular formula C19H14F3N3O2 B2993747 N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 922614-50-4

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2993747
CAS No.: 922614-50-4
M. Wt: 373.335
InChI Key: VOLZHQCOAXEAIZ-UHFFFAOYSA-N
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Description

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 4-(6-methoxypyridazin-3-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development and other scientific research applications .

Properties

IUPAC Name

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c1-27-17-11-10-16(24-25-17)12-4-8-15(9-5-12)23-18(26)13-2-6-14(7-3-13)19(20,21)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLZHQCOAXEAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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